molecular formula C14H13N B159955 N-(1-Phenylethylidene)aniline CAS No. 1749-19-5

N-(1-Phenylethylidene)aniline

Cat. No.: B159955
CAS No.: 1749-19-5
M. Wt: 195.26 g/mol
InChI Key: CBXWICRJSHEQJT-UHFFFAOYSA-N
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Description

N-(1-Phenylethylidene)aniline is a useful research compound. Its molecular formula is C14H13N and its molecular weight is 195.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Phenyl-(1-phenylethylidene)amine, also known as N,1-diphenylethanimine or N-(1-Phenylethylidene)aniline, is a chemical compound with the empirical formula C14H13N . This article will explore its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

It is suggested that it may have an impact on the respiratory system .

Biological Activity

N-(1-Phenylethylidene)aniline, also known as N,1-diphenylethanimine, is a Schiff base formed through the condensation of aniline and benzaldehyde. This compound has garnered attention due to its diverse biological activities, particularly in antifungal and potential anticancer applications. This article provides an overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C14H13NC_{14}H_{13}N and a molecular weight of 195.26 g/mol. Its structure features a phenyl group attached via a double bond to the nitrogen atom, which contributes to its reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the following reaction:

Aniline+BenzaldehydeN 1 Phenylethylidene aniline+H2O\text{Aniline}+\text{Benzaldehyde}\rightarrow \text{N 1 Phenylethylidene aniline}+\text{H}_2\text{O}

This reaction is facilitated by an acid catalyst and can also be achieved through other methods, such as grinding the reactants together.

Antifungal Properties

Research indicates that this compound exhibits significant antifungal activity. A study evaluated its efficacy against various fungal strains, revealing promising results:

CompoundAspergillus nigerMacrophomina phaseolinaFusarium oxysporumAlternaria alternatea
This compound47 mm inhibition43 mm inhibition49 mm inhibition53 mm inhibition
Metal Complex (e.g., Mn)55 mm inhibition56 mm inhibition63 mm inhibition65 mm inhibition

This table illustrates the average percentage inhibition (in mm) after 96 hours at a concentration of 50 ppm for both the compound and its metal complexes, indicating that metal coordination enhances antifungal activity significantly .

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve interactions with fungal cell membranes or metabolic pathways. Its ability to form stable complexes with metal ions suggests that these interactions could alter its reactivity and enhance biological efficacy.

Case Studies and Research Findings

  • Fungicidal Activity : A detailed study demonstrated that derivatives of this compound exhibited fungicidal properties, making them candidates for agricultural applications. The study emphasized the importance of structural modifications in enhancing biological activity .
  • Metal Complexes : Research has shown that metal complexes of this compound exhibit enhanced biological activities compared to the free ligand. For instance, complexes with transition metals like cobalt and nickel showed increased antifungal potency .
  • Spectroscopic Analysis : Time-dependent Raman spectroscopy has been employed to monitor the synthesis of this compound, providing insights into its structural changes during formation. Significant shifts in vibrational modes indicate successful formation and stability of the compound .

Scientific Research Applications

Synthesis and Characterization

N-(1-Phenylethylidene)aniline can be synthesized through the condensation reaction of aniline with acetophenone, typically in the presence of an acid catalyst. The reaction can be summarized as follows:

Aniline+AcetophenoneN 1 Phenylethylidene aniline+H2O\text{Aniline}+\text{Acetophenone}\rightarrow \text{N 1 Phenylethylidene aniline}+\text{H}_2\text{O}

The characterization of this compound often involves techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to confirm the formation and purity of the product .

Biological Applications

Antifungal Activity:
Research indicates that this compound derivatives exhibit significant antifungal properties. For instance, studies have shown that metal complexes derived from this ligand demonstrate enhanced fungicidal activity against various fungal strains, including Aspergillus niger and Fusarium oxysporum. The metal chelation appears to influence the biological efficacy of these compounds .

Mechanism of Action:
The antifungal activity is attributed to the ability of this compound to interact with fungal cell membranes, potentially disrupting their integrity. This interaction is believed to be facilitated by the azomethine nitrogen in the structure, which can coordinate with metal ions, enhancing its bioactivity .

Catalytic Applications

Organocatalysis:
this compound has been explored as a catalyst in various organic reactions. Notably, it has been utilized in the reduction of imines, where it serves as an effective organocatalyst. Studies have demonstrated that this compound can significantly accelerate reactions compared to uncatalyzed processes, achieving high enantioselectivity .

The efficiency of this compound as a catalyst can be attributed to its ability to form supramolecular complexes with substrates, which facilitates reaction pathways and enhances overall reaction rates .

Complexation with Metal Ions

This compound forms stable complexes with various transition metals, which can alter its reactivity and biological activity. The coordination of metal ions through the nitrogen atom results in changes to the electronic properties of the ligand, enhancing its potential applications in medicinal chemistry and materials science.

Metal IonComplex StabilityBiological Activity
Mn(II)HighModerate
Fe(II)ModerateHigh
Co(II)HighVery High
Ni(II)ModerateHigh

This table summarizes the stability and biological activity of metal complexes formed with this compound .

Case Studies

Case Study 1: Antifungal Efficacy
A study investigated the antifungal activity of this compound and its metal complexes against Aspergillus niger. The results indicated that metal chelation significantly increased antifungal potency, with Co(II) and Ni(II) complexes showing the highest inhibition rates compared to the free ligand .

Case Study 2: Organocatalytic Performance
In another study focusing on organocatalysis, this compound was employed in the HSiCl₃ reduction of imines. The results revealed that this compound could catalyze reactions at rates nearly 600 times faster than those observed without a catalyst, highlighting its potential for industrial applications .

Properties

IUPAC Name

N,1-diphenylethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N/c1-12(13-8-4-2-5-9-13)15-14-10-6-3-7-11-14/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBXWICRJSHEQJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90339371
Record name N-(1-Phenylethylidene)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90339371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1749-19-5
Record name N-(1-Phenylethylidene)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90339371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,1-diphenylethan-1-imine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-(1-Phenylethylidene)aniline
N-(1-Phenylethylidene)aniline
N-(1-Phenylethylidene)aniline
N-(1-Phenylethylidene)aniline

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